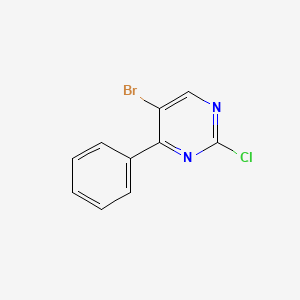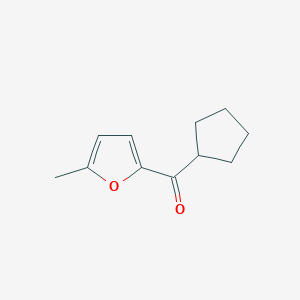
2-Cyclopentanecarbonyl-5-methylfuran
Overview
Description
2-Cyclopentanecarbonyl-5-methylfuran is a heterocyclic organic compound. Its molecular formula is C11H14O2 and it has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of this compound has been explored in scientific research . For instance, a study used fibrous nano-silica (FNS) supported heteropoly acid-functionalized ionic liquid (FNS-ILHPW) catalyst for the cross-condensation reaction of 2-MF and 5-MF to produce C16 fuel precursor .Molecular Structure Analysis
The molecular structure of this compound includes 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, and 2 five-membered rings .Chemical Reactions Analysis
The chemical reactions of this compound have been studied. For example, a study showed that FNS-ILHPW shows higher conversion of the reactants and selectivity to C16 (2, 2′,2″-methylidenetris[5-methylfuran]) fuel precursor .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.23 g/mol . More detailed physical and chemical properties are not available in the search results.Relevant Papers The relevant papers retrieved discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and potential future directions . These papers provide valuable insights into the properties and applications of this compound.
Scientific Research Applications
Biomass Conversion and Renewable Energy
Research has shown that compounds like 2-methylfuran, derived from biomass, can be utilized in the production of renewable diesel or jet fuel. For instance, Li et al. (2014) demonstrated that 2-methylfuran and cyclopentanone, obtained from lignocellulose, can be converted into diesel or jet fuel range branched alkanes and cycloalkanes through hydroxyalkylation/alkylation followed by hydrodeoxygenation (Li et al., 2014). Additionally, Yan et al. (2014) reviewed the potential of furfural, a related furanic compound, as a basis for lignocellulosic biofuels and chemicals including 2-methylfuran and 2-methyltetrahydrofuran (Yan et al., 2014).
Chemical Synthesis and Catalysis
The catalytic reduction of biomass-derived furanic compounds, such as 2-methylfuran, is essential in the synthesis of various industrial chemicals. Nakagawa et al. (2013) explored the reduction of furanic compounds to produce selectively products like 2-methylfuran (Nakagawa et al., 2013). In a related study, Imagawa et al. (2004) demonstrated an effective cyclization of 1-alkyn-5-ones to produce 2-methylfurans under mild conditions using mercuric triflate as a catalyst (Imagawa et al., 2004).
Environmental Impact Studies
Compounds like 2-methylfuran, which is structurally related to 2-Cyclopentanecarbonyl-5-methylfuran, have been studied for their environmental impact. Martín et al. (2002) investigated the formation and atmospheric reactions of 4,5-dihydro-2-methylfuran, contributing to the understanding of atmospheric chemistry related to furanic compounds (Martín et al., 2002).
Combustion and Engine Performance
The use of 2-methylfuran in spark-ignition engines and its impact on emissions was explored by Wei et al. (2014). They investigated the combustion and emissions characteristics of 2-methylfuran blended with gasoline, providing insights into its potential as a fuel additive (Wei et al., 2014).
Mechanism of Action
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of biological activities, which depend on their chemical structure .
Biochemical Pathways
Furan derivatives have been shown to inhibit various enzymes such as tyrosine kinases, topoisomerase, and dhodh kinase . These enzymes play crucial roles in various biochemical pathways, including cell division, DNA replication, and energy metabolism .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, which could potentially result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action and stability of many chemical compounds .
Biochemical Analysis
Biochemical Properties
2-Cyclopentanecarbonyl-5-methylfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins and other biomolecules essential for cell function. These changes can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to either inhibition or activation of the target molecule’s activity. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound can result in adaptive responses by the cells, such as changes in gene expression or enzyme activity. These temporal effects are important considerations for in vitro and in vivo studies, as they can impact the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity or toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the rates of metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. For example, transporters may actively transport this compound into the cell, while binding proteins may sequester the compound within certain organelles. The distribution of this compound can influence its activity and function, as its localization within specific cellular regions can determine its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
cyclopentyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-7-10(13-8)11(12)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOAXFTOOFNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




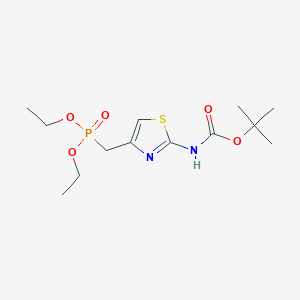
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
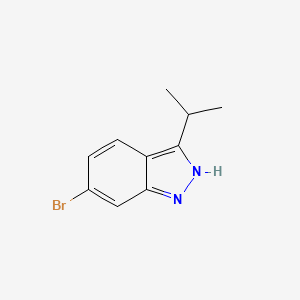
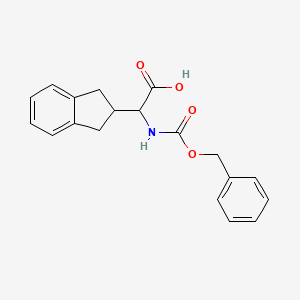
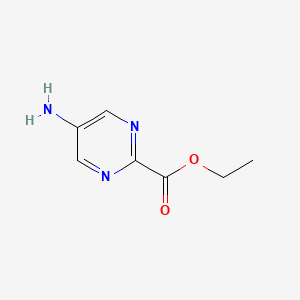

![2-(Azidomethyl)imidazo[1,2-a]pyridine](/img/structure/B1373925.png)
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)

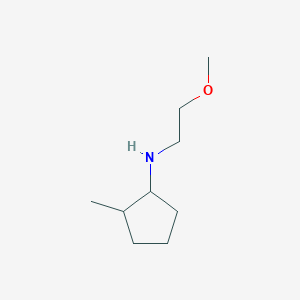
![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)

